molecular formula C11H15N5 B1445118 3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 1247453-61-7

3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B1445118
CAS No.: 1247453-61-7
M. Wt: 217.27 g/mol
InChI Key: OMZGKHVCJOTGIU-UHFFFAOYSA-N
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Description

3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile is a heterocyclic organic compound that contains both a piperidine and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 4-(aminomethyl)piperidine. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Uniqueness: 3-(4-(Aminomethyl)piperidin-1-yl)pyrazine-2-carbonitrile is unique due to its dual ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-(aminomethyl)piperidin-1-yl]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c12-7-9-1-5-16(6-2-9)11-10(8-13)14-3-4-15-11/h3-4,9H,1-2,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZGKHVCJOTGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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